Methyl 2-[(chloroacetyl)oxy]benzoate
Description
Methyl 2-[(chloroacetyl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid group and a chloroacetyloxy substituent at the 2-position of the benzene ring. Similar compounds, such as phenacyl esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl 2-methoxybenzoate), are synthesized via nucleophilic substitution reactions between benzoic acid derivatives and halogenated ketones or acyl chlorides in the presence of bases like potassium carbonate . The chloroacetyl group in this compound likely enhances electrophilicity, making it reactive in cross-coupling or nucleophilic displacement reactions, which are critical in drug development.
Properties
CAS No. |
60504-02-1 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
methyl 2-(2-chloroacetyl)oxybenzoate |
InChI |
InChI=1S/C10H9ClO4/c1-14-10(13)7-4-2-3-5-8(7)15-9(12)6-11/h2-5H,6H2,1H3 |
InChI Key |
BOMYQMNIRPEDGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Properties
Methyl 2-[(chloroacetyl)oxy]benzoate (C₁₀H₉ClO₄) features a methyl ester at the carboxylic acid position and a chloroacetyloxy group at the ortho position of the benzene ring. The molecular weight is 228.63 g/mol, and its structure is confirmed by spectroscopic data, including NMR and mass spectrometry. The compound’s IUPAC name, methyl 2-(2-chloroacetyl)oxybenzoate , reflects its functional groups: a methyl ester and a chloroacetyl ester.
Synthetic Routes and Methodologies
Two-Step Synthesis via Acylation and Esterification
This method involves sequential functionalization of salicylic acid (2-hydroxybenzoic acid).
Step 1: Acylation of Salicylic Acid
Salicylic acid reacts with chloroacetyl chloride in a basic aqueous medium to form 2-[(chloroacetyl)oxy]benzoic acid . Sodium bicarbonate neutralizes the generated HCl, ensuring the reaction proceeds via nucleophilic acyl substitution:
$$
\text{Salicylic acid} + \text{ClCH₂COCl} \xrightarrow{\text{NaHCO₃}} \text{2-[(Chloroacetyl)oxy]benzoic acid}
$$
Conditions :
Alternative Route: Esterification Followed by Acylation
This approach prioritizes methyl ester formation before introducing the chloroacetyloxy group.
Step 1: Synthesis of Methyl Salicylate
Salicylic acid is esterified with methanol via Fischer esterification :
$$
\text{Salicylic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{Methyl salicylate}
$$
Conditions :
- Catalyst : Concentrated sulfuric acid.
- Reflux : 4 hours.
- Workup : Distillation or solvent extraction.
Step 2: Acylation of Methyl Salicylate
Methyl salicylate reacts with chloroacetyl chloride in the presence of pyridine or sodium bicarbonate to yield the target compound:
$$
\text{Methyl salicylate} + \text{ClCH₂COCl} \xrightarrow{\text{Base}} \text{this compound}
$$
Conditions :
- Solvent : Dichloromethane or acetone.
- Base : Pyridine (scavenges HCl).
- Workup : Washing with dilute acid and brine, followed by drying.
Advantages : Avoids exposing the chloroacetyl group to acidic conditions during esterification, reducing hydrolysis risks.
Critical Analysis of Methodologies
Reaction Efficiency and Side Reactions
- Acylation Selectivity : Sodium bicarbonate ensures the hydroxyl group is preferentially acylated over the carboxylic acid in the two-step method.
- Esterification Challenges : Fischer esterification’s acidic conditions may hydrolyze the chloroacetyl group, favoring the use of dimethyl sulfate for methylation.
- Purity Considerations : Byproducts like unreacted salicylic acid are removed via acid-base extraction.
Comparison of Routes
Industrial and Laboratory-Scale Adaptations
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chloroacetyl)oxy]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-hydroxybenzoic acid and chloroacetic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 2-hydroxybenzoic acid and chloroacetic acid.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-[(chloroacetyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-[(chloroacetyl)oxy]benzoate involves its interaction with nucleophiles, leading to the formation of substitution products. The ester bond can be hydrolyzed by enzymes or chemical reagents, resulting in the release of 2-hydroxybenzoic acid and chloroacetic acid. These reactions are facilitated by the electrophilic nature of the chloroacetyl group and the ester functional group.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent type, position, and functional groups. Key examples include:
*Full name: Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate
Key Observations :
- Electron-Withdrawing Groups : The chloroacetyl group in Methyl 2-[(chloroacetyl)oxy]benzoate is more electron-withdrawing than the methoxy group in Ethyl 2-methoxybenzoate, increasing reactivity toward nucleophilic attack .
- Substituent Position : Chlorine at the 2-position (as in the target compound) vs. 5-position (as in ’s analog) alters steric and electronic profiles, affecting solubility and interaction with biological targets.
Physicochemical Properties
- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol due to its non-polar methoxy group , whereas this compound’s chloroacetyl group may reduce solubility in polar solvents.
- Thermal Stability : The phenacyl ester in melts at 391–392 K , comparable to expected values for this compound.
- LogP : Methyl 5-chloro-2-[...]benzoate (LogP = 3) suggests chloro and nitro groups increase hydrophobicity, a trend likely mirrored in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
